molecular formula C19H18N4O3S B2867354 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 1903165-66-1

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B2867354
CAS No.: 1903165-66-1
M. Wt: 382.44
InChI Key: NXWHZPAACZFKBJ-UHFFFAOYSA-N
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Description

The compound N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide is an intricate organic molecule It features an array of functional groups and rings, making it both challenging and fascinating for research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide involves multiple steps:

  • Formation of the Thienopyrimidine Core: : This typically starts with a cyclization reaction involving thiourea and malonic acid derivatives under controlled acidic conditions.

  • Attachment of the Indole Moiety: : The indole derivative can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

  • Linking the Two Cores: : This crucial step involves the use of alkylating agents under mild base conditions to ensure the proper formation of the ethyl linker.

  • Acetylation: : Finally, acetyl chloride in the presence of a base such as pyridine or triethylamine is used to introduce the acetamide group.

Industrial Production Methods: For large-scale production, the process is typically optimized to ensure high yield and purity while minimizing the use of hazardous reagents and conditions. Continuous flow chemistry and catalytic methods can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidative transformations, particularly at the indole moiety, to form various oxidized products.

  • Reduction: : Reduction of the thienopyrimidine or the indole core can lead to the formation of dihydro derivatives.

  • Substitution: : The presence of reactive sites allows for various substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: : Employing reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Utilizing halogenating agents like thionyl chloride, nitrating agents like nitric acid, and sulfonating agents like sulfur trioxide.

Major Products Formed

  • Oxidation: : Formation of hydroxylated or ketonized derivatives.

  • Reduction: : Formation of hydrogenated or reduced rings.

  • Substitution: : Formation of halogenated, nitrated, or sulfonated analogues.

Scientific Research Applications

Chemistry: This compound can serve as a versatile building block in the synthesis of more complex molecules due to its varied functional groups.

Biology: In biological research, it might be explored for its potential as a biochemical probe or ligand due to its complex structure.

Medicine: There is potential for therapeutic applications, particularly in targeting specific biological pathways or receptors due to its structural mimicry of certain bioactive molecules.

Industry: In the industrial realm, it can be used in the development of novel materials or as a catalyst in organic synthesis reactions.

Mechanism of Action

Mechanism by Which the Compound Exerts its Effects: The compound's effects are likely mediated through its interaction with various molecular targets. Its structural components suggest potential binding to enzyme active sites or receptors involved in specific cellular pathways.

Molecular Targets and Pathways Involved: Given its structure, it could interact with kinases, proteases, or other enzymes critical in cellular signaling pathways. The indole and thienopyrimidine cores are known to be pharmacophores in many bioactive compounds, indicating similar pathways could be affected.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: Compared to other thienopyrimidine or indole derivatives, this compound stands out due to its unique combination of these two pharmacophore-containing groups linked by an ethyl-acetamide chain.

List of Similar Compounds

  • Thienopyrimidine derivatives: Often used in anticancer and antiviral research.

  • Indole derivatives: Widely studied for their roles in neurotransmission and as potential anticancer agents.

  • Acetamide derivatives: Known for their applications in medicinal chemistry, including analgesic and anti-inflammatory properties.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-(1-methylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-22-11-12(13-4-2-3-5-15(13)22)10-16(24)20-7-8-23-18(25)17-14(6-9-27-17)21-19(23)26/h2-6,9,11H,7-8,10H2,1H3,(H,20,24)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWHZPAACZFKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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